N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 393837-47-3
VCID: VC6467526
InChI: InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)
SMILES: C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C23H17NO3
Molecular Weight: 355.393

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

CAS No.: 393837-47-3

Cat. No.: VC6467526

Molecular Formula: C23H17NO3

Molecular Weight: 355.393

* For research use only. Not for human or veterinary use.

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide - 393837-47-3

Specification

CAS No. 393837-47-3
Molecular Formula C23H17NO3
Molecular Weight 355.393
IUPAC Name N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide
Standard InChI InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)
Standard InChI Key JCORYJMTRLRVHG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide features a central anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) substituted at the 1-position with a 3-phenylpropanamide group. The anthraquinone moiety provides planar aromaticity and redox activity, while the phenylpropanamide side chain introduces steric bulk and potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number393837-47-3
Molecular FormulaC23H17NO3\text{C}_{23}\text{H}_{17}\text{NO}_{3}
Molecular Weight355.393 g/mol
IUPAC NameN-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide
Topological Polar Surface Area70.4 Ų

The compound’s InChI key (InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)) confirms its unique stereoelectronic profile, with the amide linkage adopting a trans-configuration to minimize steric clashes.

Synthetic Methodologies

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring amidation occurs exclusively at the 1-position of anthraquinone.

  • Oxidation Control: Preventing over-oxidation of the dihydroanthracene core during purification.

Recent advances in flow chemistry could mitigate these issues by enabling precise control over reaction parameters .

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Bioactivity of Anthracene Derivatives

CompoundIC50_{50} (μM)Target
Doxorubicin0.1Topoisomerase II
Mitoxantrone0.5DNA intercalation
Hypothetical Activity of Target~5–10 (estimated)ROS generation

These analogs suggest that N-(9,10-dioxo...propanamide may require structural optimization (e.g., introducing aminoalkyl side chains) to enhance aqueous solubility and target affinity .

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Scalability: Developing gram-scale routes using continuous flow systems.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Target Validation: Screening against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays.

Computational Modeling

Molecular dynamics simulations could predict binding modes to biological targets like PDE9, a phosphodiesterase implicated in cancer cell proliferation .

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